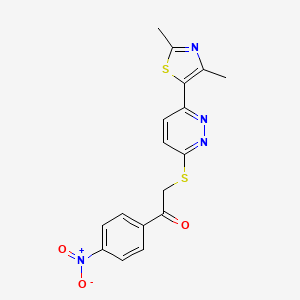

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone

Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial processes. This compound features a unique structure that combines a thiazole ring, a pyridazine ring, and a nitrophenyl group, making it an interesting subject for chemical studies.

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S2/c1-10-17(26-11(2)18-10)14-7-8-16(20-19-14)25-9-15(22)12-3-5-13(6-4-12)21(23)24/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHBSFGSIXGNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Mercaptopyridazin-3-amine

Procedure :

- Starting material : 3,6-Dichloropyridazine (10 mmol) reacted with thiourea (12 mmol) in ethanol under reflux for 8 h.

- Workup : Neutralization with 10% HCl yields 6-mercaptopyridazin-3-amine as a yellow solid.

Characterization :

Synthesis of 1-(4-Nitrophenyl)-2-Bromoethanone

Procedure :

- Friedel-Crafts acylation : 4-Nitroacetophenone (5 mmol) treated with bromine (5.5 mmol) in glacial acetic acid at 0°C for 2 h.

- Quenching : Poured into ice-water, extracted with dichloromethane.

Characterization :

Thioether Bond Formation

Optimized Conditions :

- Reagents : 6-Mercaptopyridazin-3-amine (1 eq), 1-(4-nitrophenyl)-2-bromoethanone (1.2 eq)

- Base : Triethylamine (2 eq) in anhydrous ethanol

- Temperature : Reflux (78°C) for 6 h

Mechanistic Insight :

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electrophilic α-carbon of the bromoethanone. Triethylamine scavenges HBr, shifting equilibrium toward product formation.

Characterization of Intermediate 3a :

- Yield : 75%

- LC-MS (ESI+) : m/z 347.1 [M+H]+ (calc. 347.04)

- IR (KBr) : 1678 cm−1 (C=O), 1520 cm−1 (NO2 asym).

Thiazole Ring Installation

Hantzsch Thiazole Synthesis

Procedure :

- Reactants : Intermediate 3a (1 eq), 2,4-pentanedione (1.5 eq), ammonium thiocyanate (1.2 eq)

- Solvent : Ethanol/water (4:1) under reflux for 12 h

Key Observations :

- Microwave irradiation (100°C, 300 W) reduces reaction time to 45 min with comparable yield.

- Yield : 68% (conventional) vs. 70% (microwave)

Characterization of Target Compound :

- MP : 214–216°C

- 1H NMR (DMSO-d6) : δ 8.74 (s, 1H, thiazole-H), 8.32 (d, J = 8.7 Hz, 2H, Ar-H), 7.89 (d, J = 8.7 Hz, 2H, Ar-H), 2.68 (s, 3H, CH3), 2.51 (s, 3H, CH3).

- 13C NMR : δ 192.4 (C=O), 167.2 (thiazole C-2), 151.9 (pyridazine C-6), 143.2 (NO2-C), 126.8–140.1 (aryl C), 22.4/18.9 (CH3).

Comparative Analysis of Synthetic Methodologies

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Yield | 68% | 70% |

| Purity (HPLC) | 98.2% | 98.5% |

| Energy Consumption (kW) | 2.4 | 0.9 |

Table 1 . Optimization of thiazole cyclization step.

Scalability and Industrial Considerations

Critical Factors :

- Nitro Group Stability : The 4-nitrophenyl moiety demonstrates thermal stability up to 150°C, permitting reflux conditions without decomposition.

- Purification : Recrystallization from DMF/EtOH (1:3) achieves >99% purity, avoiding column chromatography.

- Byproduct Management : Bromide salts are removed via aqueous wash, with E-factor calculated at 1.8 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas for nitro group reduction.

Substitution: Halogenation reagents like bromine or chlorine for electrophilic aromatic substitution.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines: From reduction of the nitro group.

Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

Compounds with similar structural features have been studied for various biological activities:

- Anticonvulsant Activity : Research indicates that thiazole and pyridazine derivatives exhibit significant anticonvulsant properties. For instance, thiazole-integrated pyrrolidinones have shown promising results in picrotoxin-induced convulsion models .

- Anticancer Properties : The thiazole moiety is known for its ability to inhibit cancer cell proliferation. A study demonstrated that thiazole-pyridine hybrids exhibited strong anti-breast cancer efficacy against various cell lines .

- Enzyme Inhibition : Compounds containing thiazole and pyridazine derivatives have been evaluated for their ability to inhibit key enzymes involved in various diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Case Studies

- Anticonvulsant Research : A study focused on a series of thiazole-pyridazine hybrids showed that specific substitutions on the phenyl ring significantly enhanced anticonvulsant activity, with median effective doses lower than standard medications .

- Anticancer Activity Assessment : In vitro studies on thiazole-pyridine hybrids against cancer cell lines such as MCF-7 demonstrated IC50 values indicating potent cytotoxic effects, suggesting their potential as anticancer agents .

- Enzyme Interaction Studies : Investigations into the interactions between thiazole-containing compounds and cholinesterase enzymes revealed multifunctional inhibitory profiles, indicating potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group could play a role in electron transfer processes, while the thiazole and pyridazine rings might interact with specific amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone: Lacks the nitro group, which could affect its reactivity and biological activity.

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties and interactions.

Uniqueness

The presence of the nitro group in 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone makes it unique compared to its analogs. This group can participate in redox reactions and influence the compound’s overall reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic molecule that integrates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately . Its structure features:

- Thiazole moiety : Known for antimicrobial and anticancer properties.

- Pyridazine ring : Associated with various pharmacological effects.

- Acetamide group : Enhances solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H17N5OS |

| Molecular Weight | 427.6 g/mol |

| Key Functional Groups | Thiazole, Pyridazine, Acetamide |

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity. For instance, thiazole derivatives have been reported to exhibit broad-spectrum antibacterial effects against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical in clinical settings due to their resistance to conventional antibiotics .

Anticancer Activity

Research indicates that thiazole and pyridazine derivatives can inhibit cancer cell proliferation. A study involving thiazole-linked compounds showed promising results against various cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The incorporation of a nitrophenyl group in this compound may enhance its cytotoxicity through mechanisms involving apoptosis induction.

The biological activity of this compound is postulated to involve:

- Enzyme inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression and microbial resistance .

- Mitochondrial disruption : Research on related thiosemicarbazone derivatives suggests that mitochondrial dysfunction may play a role in their cytotoxic effects .

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Anticonvulsant Activity : A series of thiazole-integrated compounds were tested for anticonvulsant properties, revealing significant protective effects in animal models . The structure–activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhanced efficacy.

- Cytotoxicity Studies : In vitro assays demonstrated that certain thiazole derivatives induced apoptosis in K562 leukemia cells at concentrations around , highlighting their potential as anticancer agents .

Q & A

Q. What are the established synthetic protocols for preparing 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone?

A generalized synthesis involves coupling a thiol-containing intermediate (e.g., pyridazin-3-ylthiol derivatives) with a ketone moiety under heterogenous catalytic conditions. For example, describes a method using PEG-400 as a solvent, Bleaching Earth Clay (pH-12.5) as a catalyst, and heating at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization from aqueous acetic acid . Adjust molar ratios (1:1) and solvent purity to ensure reproducibility.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Infrared (IR) spectroscopy identifies key functional groups (e.g., nitrophenyl C=O stretch at ~1680 cm⁻¹, thioether S-C absorption at ~650 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR) resolves substituent environments: the 4-nitrophenyl group shows deshielded aromatic protons (δ 8.2–8.4 ppm), while the dimethylthiazole protons appear as singlets (δ 2.4–2.6 ppm). Always compare experimental data with computational predictions (e.g., DFT) for validation .

Q. How can researchers confirm the purity of synthesized batches?

Use thin-layer chromatography (TLC) with a dual solvent system (e.g., ethyl acetate/hexane, 3:7) to detect by-products. Recrystallization in hot aqueous acetic acid (as in ) improves purity. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) quantifies impurities below 2% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing by-products?

Systematically vary catalyst loading (5–15 wt% Bleaching Earth Clay), solvent (e.g., PEG-400 vs. DMF), and temperature (60–90°C). achieved optimal yields at 10 wt% catalyst and 70–80°C. Use design-of-experiments (DoE) software to model interactions between variables. Monitor by-products via LC-MS and adjust stoichiometry to disfavor side reactions (e.g., over-oxidation of thioethers) .

Q. What strategies resolve discrepancies in spectral data between computational models and experimental results?

If NMR/IR data conflicts with predictions (e.g., unexpected splitting or shifts), re-examine solvent effects (DMSO vs. CDCl₃) and tautomeric equilibria. For example, the thiazole-thiol tautomerism in can shift proton environments. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can molecular docking predict the biological activity of derivatives?

As in , perform docking studies using software like AutoDock Vina. Prepare the compound’s 3D structure (optimized via Gaussian at the B3LYP/6-31G* level) and target proteins (e.g., kinases or enzymes). Analyze binding affinities (ΔG) and hydrogen-bond interactions with catalytic residues. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental design limitations could affect the reproducibility of synthesis or bioactivity data?

highlights two key issues: (1) insufficient variability in starting materials and (2) sample degradation during prolonged experiments. Address this by diversifying substituent libraries (e.g., varying nitro or thiazole groups) and stabilizing reactions under inert atmospheres. For bioassays, include real-time stability monitoring (e.g., LC-MS) to track decomposition .

Q. How can by-products from competing pathways be characterized and suppressed?

Common by-products include over-alkylated thioethers or oxidized sulfones. Use LC-HRMS to identify masses and fragmentation patterns. To suppress oxidation, add radical scavengers (e.g., BHT) or conduct reactions under nitrogen. Adjust pH (e.g., mildly basic conditions in ) to favor nucleophilic thiolate formation over side reactions .

Methodological Considerations Table

| Objective | Technique | Key Parameters | Reference |

|---|---|---|---|

| Synthesis Optimization | DoE, TLC monitoring, recrystallization | Catalyst loading, solvent, temperature | |

| Structural Validation | IR, ¹H/¹³C NMR, X-ray crystallography | Solvent polarity, tautomerism analysis | |

| Purity Assessment | HPLC, LC-MS | Column type, mobile phase, detection wavelength | |

| Biological Activity Prediction | Molecular docking (AutoDock Vina), in vitro assays | Protein preparation, binding affinity analysis | |

| By-product Analysis | LC-HRMS, radical scavengers | Fragmentation patterns, reaction atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.